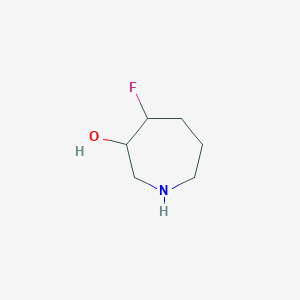

4-Fluoroazepan-3-ol

Description

This compound is a fluorinated derivative of azepane (a seven-membered nitrogen-containing heterocycle) with a hydroxyl group at the 3-position. Fluorinated azepanes are of interest in medicinal chemistry due to fluorine’s ability to modulate pharmacokinetic properties, such as metabolic stability and bioavailability. However, none of these details are corroborated by the provided sources.

Properties

Molecular Formula |

C6H12FNO |

|---|---|

Molecular Weight |

133.16 g/mol |

IUPAC Name |

4-fluoroazepan-3-ol |

InChI |

InChI=1S/C6H12FNO/c7-5-2-1-3-8-4-6(5)9/h5-6,8-9H,1-4H2 |

InChI Key |

ITQAIPLTHRXFQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(CNC1)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroazepan-3-ol typically involves the fluorination of azepane derivatives. One common method includes the reaction of 4-fluoro-3-nitrophenyl azide with suitable reagents under controlled conditions . The reaction is carried out at low temperatures, around -20°C, to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroazepan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the fluorine atom or modify the nitrogen-containing ring.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of fluorinated or non-fluorinated derivatives.

Scientific Research Applications

4-Fluoroazepan-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoroazepan-3-ol involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence describes unrelated compounds:

- focuses on coumarin derivatives (e.g., methyl 4-ethynyl-2-oxo-2H-chromene-3-carboxylate) and triazole-substituted chromene carboxamides. These are structurally distinct from azepane derivatives, as they contain oxygen/nitrogen heterocycles fused to aromatic systems rather than a seven-membered saturated ring.

- describes 3-oxo-propanal oxime derivatives with a thiazole ring and fluorinated benzyl groups.

No data tables, biological activities, or physicochemical comparisons (e.g., logP, solubility, stability) are available in the evidence to contrast 4-Fluoroazepan-3-ol with its analogs.

Critical Analysis of Evidence Limitations

- Structural Relevance : The provided compounds lack a seven-membered azepane ring system, making comparisons to this compound invalid.

- Functional Groups : Fluorine in the evidence is primarily attached to aromatic systems (e.g., benzene, coumarin), whereas this compound features aliphatic fluorine. The electronic and steric effects of fluorine in these contexts differ significantly.

- Data Gaps: No synthesis protocols, spectroscopic data (NMR, MS), or biological studies are provided for this compound or its analogs.

Recommendations for Further Research

To address the query effectively, additional evidence should include:

- Peer-reviewed studies on fluorinated azepanes (e.g., 3-Fluoroazepane, 4-Fluoroazepan-2-one).

- Comparative data on physicochemical properties (e.g., pKa, boiling points) and biological activities (e.g., receptor binding, enzyme inhibition).

- Synthetic routes for introducing fluorine into azepane scaffolds.

Biological Activity

4-Fluoroazepan-3-ol is a compound that has garnered interest due to its potential biological activities. This article delves into the various aspects of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the class of azepanes, which are seven-membered saturated heterocycles. The presence of a fluorine atom at the 4-position is significant as it can influence the compound's pharmacological properties, including its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antioxidant Activity

- Antimicrobial Properties

- Neuroprotective Effects

- Anti-inflammatory Potential

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases. The mechanisms of action may include:

A comparative analysis of antioxidant activities among related compounds can be summarized in the following table:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Scavenging ROS |

| Epicatechin | 13.5 | Radical scavenging |

| Trolox | 48.8 | Positive control |

Antimicrobial Properties

The antimicrobial activity of this compound has been explored in various studies. It shows promise against a range of pathogens, including bacteria and fungi. For instance, case studies have demonstrated its efficacy in inhibiting the growth of specific microbial strains.

Case Study: Antimicrobial Efficacy

A detailed investigation on the antimicrobial properties was conducted using several strains:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

Results indicated that this compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as a therapeutic agent.

Neuroprotective Effects

Neuroprotection is another area where this compound shows potential. Its mechanism may involve:

- Modulation of neurotransmitter levels

- Protection against neurotoxic agents

Studies have indicated that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress .

Anti-inflammatory Potential

The anti-inflammatory properties are particularly noteworthy, as inflammation plays a critical role in many chronic diseases. Research suggests that this compound may inhibit inflammatory pathways by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.